molecular formula C11H12N2 B1590563 2-Pyrrolidinobenzonitrile CAS No. 20925-25-1

2-Pyrrolidinobenzonitrile

Cat. No. B1590563
CAS RN: 20925-25-1
M. Wt: 172.23 g/mol
InChI Key: YUKHVYSSBBOQJW-UHFFFAOYSA-N
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Description

2-Pyrrolidinobenzonitrile is a chemical compound that is used for research and development purposes . It is also known as 2-pyrrolidin-1-ylbenzonitrile .


Molecular Structure Analysis

The molecular structure of 2-Pyrrolidinobenzonitrile is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a benzonitrile group .

Scientific Research Applications

Corrosion Inhibition

One of the key applications of pyridine derivatives, including compounds similar to 2-Pyrrolidinobenzonitrile, is in the field of corrosion inhibition. Research has demonstrated the effectiveness of such compounds in preventing corrosion of metals in acidic environments. For instance, 2-Pyridinecarbonitrile has been studied for its corrosion inhibitive properties for mild steel in hydrochloric acid solutions, showing significant protection through adsorption on the metal surface, following Langmuir's adsorption isotherm model (Yıldız et al., 2014).

Cluster Chemistry

High-nuclearity metal clusters represent another area of application, where compounds like 2-Pyridinealdoxime have been utilized. These compounds have led to the creation of complex metal clusters with unprecedented structures, offering insights into the design of new materials with potential applications in magnetism, catalysis, and luminescence. For example, an unusual Ni(8)Dy(8) cluster was synthesized using 2-Pyridinealdoxime, showcasing slow magnetization relaxation, indicative of its potential as a single-molecule magnet (Papatriantafyllopoulou et al., 2010).

Luminescent Materials and Sensing

Derivatives of pyridines have been investigated for their luminescent properties and potential use as sensors. These compounds can act as selective probes for various metal ions, demonstrating high sensitivity and specificity. The development of fluorescent chemosensors based on pyrrolo[3,4-c]pyridine derivatives for detecting metal ions like Fe3+/Fe2+ in biological systems highlights their importance in chemical sensing and potential medical applications (Maity et al., 2018).

Catalysis and Chemical Synthesis

In the realm of catalysis and synthetic chemistry, compounds analogous to 2-Pyrrolidinobenzonitrile are utilized as intermediates and catalysts. Their unique electronic and structural properties make them suitable for facilitating various chemical reactions, including polymerization processes and the synthesis of complex organic molecules. An example includes the role of pyridine derivatives in the solvent-free Knoevenagel reaction, serving as catalysts and contributing to the development of more sustainable and efficient synthetic methodologies (Sobrinho et al., 2017).

properties

IUPAC Name

2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKHVYSSBBOQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501072
Record name 2-(Pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)benzonitrile

CAS RN

20925-25-1
Record name 2-(1-Pyrrolidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20925-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and pyrrolidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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